molecular formula C17H18BrNO2S2 B11622932 (5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11622932
M. Wt: 412.4 g/mol
InChI Key: SBWHXMPALJFANR-NTEUORMPSA-N
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Description

(5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a brominated phenyl group, a cyclohexyl ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the bromination of 2-hydroxy-3-methylbenzaldehyde to obtain 5-bromo-2-hydroxy-3-methylbenzaldehyde. This intermediate is then subjected to a condensation reaction with cyclohexylamine to form the corresponding Schiff base. The Schiff base undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is purified using techniques like recrystallization or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: Due to its ability to form stable complexes with metals, it is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism by which (5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes such as kinases and proteases, inhibiting their activity. This interaction is facilitated by the thiazolidinone core and the brominated phenyl group.

    Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it effective in cancer treatment. The compound also modulates oxidative stress pathways, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(5-fluoro-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(5-iodo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its brominated phenyl group, which enhances its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a more potent candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H18BrNO2S2

Molecular Weight

412.4 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18BrNO2S2/c1-10-7-12(18)8-11(15(10)20)9-14-16(21)19(17(22)23-14)13-5-3-2-4-6-13/h7-9,13,20H,2-6H2,1H3/b14-9+

InChI Key

SBWHXMPALJFANR-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)Br

Canonical SMILES

CC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)C3CCCCC3)Br

Origin of Product

United States

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